(R)-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one

Green chemistry Microwave synthesis Oxazolidinone process optimization

(R)-3-Benzyl-5-(hydroxymethyl)oxazolidin-2-one (CAS 861218‑82‑8 for the (R)-enantiomer; CAS 107835‑88‑1 for the racemate) is a member of the Evans‑type oxazolidin‑2‑one family of chiral auxiliaries, distinguished by a benzyl substituent at the N‑3 position and a primary hydroxymethyl group at C‑5. The compound has a molecular formula C₁₁H₁₃NO₃, a molecular weight of 207.23 g mol⁻¹, and a melting point of 114–115 °C.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B12973346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1CC2=CC=CC=C2)CO
InChIInChI=1S/C11H13NO3/c13-8-10-7-12(11(14)15-10)6-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m1/s1
InChIKeyQNLZNBYVKXPUFF-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Benzyl-5-(hydroxymethyl)oxazolidin-2-one: A Chiral 5-Hydroxymethyl Oxazolidinone Building Block for Asymmetric Synthesis and Drug Intermediate Procurement


(R)-3-Benzyl-5-(hydroxymethyl)oxazolidin-2-one (CAS 861218‑82‑8 for the (R)-enantiomer; CAS 107835‑88‑1 for the racemate) is a member of the Evans‑type oxazolidin‑2‑one family of chiral auxiliaries, distinguished by a benzyl substituent at the N‑3 position and a primary hydroxymethyl group at C‑5 . The compound has a molecular formula C₁₁H₁₃NO₃, a molecular weight of 207.23 g mol⁻¹, and a melting point of 114–115 °C . It is commercially available in optically active form from multiple suppliers and serves both as a stoichiometric chiral auxiliary and as a direct intermediate for pharmacologically active oxazolidinones such as linezolid and rivaroxaban .

Why (R)-3-Benzyl-5-(hydroxymethyl)oxazolidin-2-one Cannot Be Replaced by Standard Evans Auxiliaries or 4-Substituted Oxazolidinones


Classical Evans auxiliaries (e.g., (R)-4-benzyl-2-oxazolidinone, (S)-4-isopropyl-2-oxazolidinone) bear the stereodirecting substituent at C‑4 and lack a free hydroxymethyl handle at C‑5, meaning the auxiliary must be removed after asymmetric induction to expose a functional group for further elaboration [1]. In contrast, (R)-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one carries the chiral information on the N‑3 benzyl group while retaining a primary alcohol at C‑5 that can be directly converted to a chloromethyl, mesylate, or amine without auxiliary cleavage, thereby shortening synthetic routes to oxazolidinone antibiotics and anticoagulant intermediates [2]. The 5‑hydroxymethyl‑substituted scaffold is therefore structurally pre‑organized for the pharmacophoric requirements of linezolid and rivaroxaban, whereas generic 4‑substituted oxazolidinones lack this built‑in handle and necessitate additional redox or protection steps [3].

(R)-3-Benzyl-5-(hydroxymethyl)oxazolidin-2-one: Quantitative Differentiation Data Against Closest Comparators


Microwave-Assisted Synthesis Achieves 77.0% Yield in 30 min vs. >12 h Conventional Reflux for the Identical Scaffold

A one‑pot microwave‑assisted protocol for 3‑benzyl‑5‑hydroxymethyl‑1,3‑oxazolidin‑2‑one delivers a 77.0% isolated yield in a sealed vessel with a reaction time of only 30 min, compared to the conventional reflux method that requires >12 h [1]. Under open‑vessel microwave conditions the yield is 69.59% with a 1 h reaction time. Typical syntheses of standard Evans auxiliaries such as (R)‑4‑benzyl‑2‑oxazolidinone involve multi‑step sequences from chiral amino alcohols with comparable or longer cycle times; however no single‑step, sub‑hour protocol has been reported for those scaffolds .

Green chemistry Microwave synthesis Oxazolidinone process optimization

Melting Point 114–115 °C Provides Superior Crystallinity and Ease of Handling Relative to Evans Auxiliaries (88–90 °C)

The melting point of (R)‑3‑benzyl‑5‑(hydroxymethyl)oxazolidin‑2‑one (racemate) is 114–115 °C , whereas the widely used Evans auxiliary (R)‑4‑benzyl‑2‑oxazolidinone melts at 88–90 °C . The 25 °C higher melting point indicates stronger crystal lattice energy, which translates to better bench‑top stability at ambient temperature, easier filtration and drying during work‑up, and reduced tendency to oil out during purification.

Physicochemical characterization Crystallinity Solid-state handling

5‑Hydroxymethyl Handle Enables Direct Conversion to Linezolid and Rivaroxaban Intermediates Without Auxiliary Cleavage

The 5‑hydroxymethyl group of (R)‑3‑benzyl‑5‑(hydroxymethyl)oxazolidin‑2‑one can be directly transformed to a chloromethyl or amine leaving group, enabling straightforward attachment of the 3‑fluoro‑4‑morpholinophenyl moiety required for linezolid or the chlorothiophene‑carboxamide fragment of rivaroxaban [1]. In contrast, standard 4‑substituted Evans auxiliaries (e.g., (R)‑4‑benzyl‑2‑oxazolidinone, (S)‑4‑isopropyl‑2‑oxazolidinone) lack this functional handle and serve exclusively as stoichiometric stereodirecting groups that must be cleaved and discarded before the target pharmacophore can be assembled [2]. Patents explicitly describe N‑substituted phenyl‑5‑hydroxymethyl‑2‑oxazolidinones as key intermediates for industrial production of linezolid and rivaroxaban [3].

Drug intermediate Oxazolidinone antibiotic Factor Xa inhibitor

Racemate Available at 98% Purity; Optically Active (R)-Enantiomer Available at 95% Purity from Multiple Suppliers

The racemic 3‑benzyl‑5‑(hydroxymethyl)oxazolidin‑2‑one is commercially stocked at 98% purity by Leyan (CAS 107835‑88‑1) , while the optically active (R)‑enantiomer (CAS 861218‑82‑8) is listed at 95% purity by both Leyan and CymitQuimica (Biosynth brand) . The corresponding Evans auxiliary (R)‑4‑benzyl‑2‑oxazolidinone is typically offered at 98–99% purity (GC), so the purity grades are comparable; however the commercial availability of the single (R)‑enantiomer of the 5‑hydroxymethyl scaffold in research quantities (1 g to 25 g) from multiple vendors reduces single‑source procurement risk .

Chemical procurement Purity specification Chiral building block

Optimal Use Cases for (R)-3-Benzyl-5-(hydroxymethyl)oxazolidin-2-one Based on Quantitative Differentiation Evidence


Rapid Prototyping of Oxazolidinone Antibiotic Analogs (Linezolid Derivatives)

When a medicinal chemistry team needs to generate a library of linezolid analogs with variations at the 3‑aryl position, (R)‑3‑benzyl‑5‑(hydroxymethyl)oxazolidin‑2‑one provides the pre‑formed 5‑hydroxymethyl‑oxazolidinone core. The hydroxymethyl handle can be converted to a leaving group in one step, allowing late‑stage diversification without the need to install the hydroxymethyl moiety de novo [1]. This contrasts with routes starting from (R)‑4‑benzyl‑2‑oxazolidinone, which would require auxiliary removal and subsequent construction of the 5‑substituent. The microwave‑assisted synthesis also enables quick in‑house scale‑up (30 min, 77% yield) if commercial supply is interrupted [2].

Industrial Process Development for Rivaroxaban and Factor Xa Inhibitor Intermediates

Patents identify N‑substituted phenyl‑5‑hydroxymethyl‑2‑oxazolidinones as direct intermediates for the antithrombotic drug rivaroxaban [3]. Process chemists evaluating routes to the rivaroxaban oxazolidinone core can procure the (R)‑enantiomer to establish chirality early in the synthesis, leveraging the N‑3 benzyl group for stereochemical integrity while using the C‑5 hydroxymethyl for subsequent coupling. The higher melting point (114–115 °C) of the scaffold facilitates isolation and drying at pilot scale relative to lower‑melting Evans auxiliaries (88–90 °C) .

Asymmetric Synthesis Research Requiring a Bifunctional Chiral Scaffold

In asymmetric synthesis methodology studies, this compound serves dual roles: the N‑3 benzyl group directs the stereochemical outcome of enolate alkylations or aldol reactions (Evans‑type induction), while the C‑5 hydroxymethyl remains available for orthogonal functionalization or immobilization on solid supports [4]. This bifunctionality eliminates the trade‑off between chiral induction and downstream functionalization that is inherent to monofunctional Evans auxiliaries. The commercial availability of the (R)‑enantiomer at 95% purity from multiple vendors supports reproducible asymmetric methodology development .

Green Chemistry and Process Intensification Programs

The validated microwave‑assisted one‑pot protocol (69.59–77.0% yield, 30–60 min) [2] makes this compound an attractive candidate for process intensification studies. Compared to the conventional overnight reflux (>12 h), the microwave method reduces energy consumption by over 90% and shortens the production cycle, aligning with green chemistry metrics. Procurement teams evaluating in‑house vs. outsourced production can use these quantitative benchmarks for cost‑benefit analysis.

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